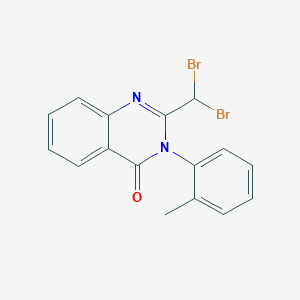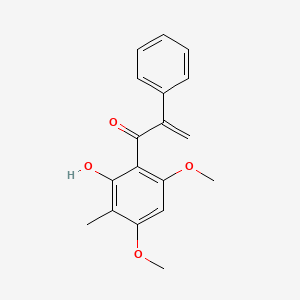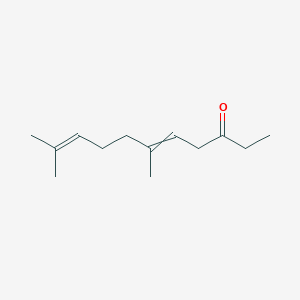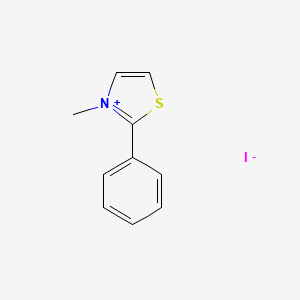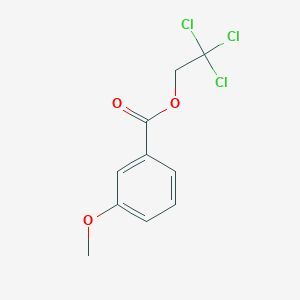![molecular formula C8H8O2 B14567522 2H-Cyclopenta[b]furan-2-one, 4,5-dihydro-3-methyl- CAS No. 61747-58-8](/img/structure/B14567522.png)
2H-Cyclopenta[b]furan-2-one, 4,5-dihydro-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Cyclopenta[b]furan-2-one, 4,5-dihydro-3-methyl- is a heterocyclic compound that belongs to the class of furan derivatives This compound is characterized by a fused ring system consisting of a cyclopentane ring and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Cyclopenta[b]furan-2-one, 4,5-dihydro-3-methyl- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the cyclization of 3-methyl-4-pentenoic acid in the presence of a strong acid like sulfuric acid can yield the desired compound. Another method involves the use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, to form the furan ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2H-Cyclopenta[b]furan-2-one, 4,5-dihydro-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2H-Cyclopenta[b]furan-2-one, 4,5-dihydro-3-methyl- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound is utilized in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 2H-Cyclopenta[b]furan-2-one, 4,5-dihydro-3-methyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, modulating their activity. It can also interact with cellular receptors, influencing signal transduction pathways and cellular responses. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2H-Cyclohepta[b]furan-2-one: Another furan derivative with a larger ring system.
2H-Pyran, 3,4-dihydro-: A related compound with a pyran ring instead of a furan ring.
Furan, 2,3-dihydro-5-methyl-: A similar compound with a different substitution pattern.
Uniqueness
2H-Cyclopenta[b]furan-2-one, 4,5-dihydro-3-methyl- is unique due to its specific ring structure and substitution pattern, which confer distinct chemical and physical properties
Properties
CAS No. |
61747-58-8 |
|---|---|
Molecular Formula |
C8H8O2 |
Molecular Weight |
136.15 g/mol |
IUPAC Name |
3-methyl-4,5-dihydrocyclopenta[b]furan-2-one |
InChI |
InChI=1S/C8H8O2/c1-5-6-3-2-4-7(6)10-8(5)9/h4H,2-3H2,1H3 |
InChI Key |
AIJZKNIQTNALBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCC=C2OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-([1,1'-Biphenyl]-4-yl)pentyl]pyrrolidin-2-one](/img/structure/B14567443.png)
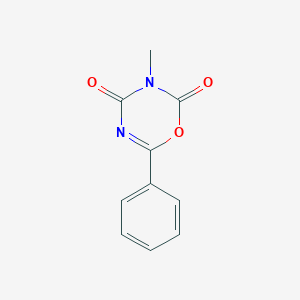
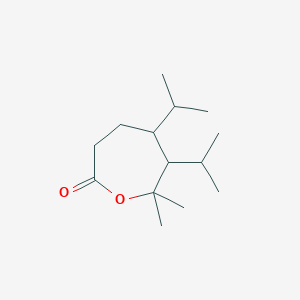
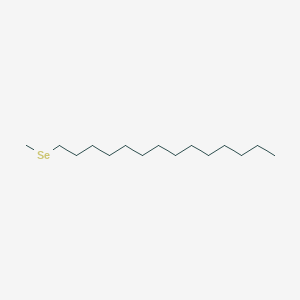
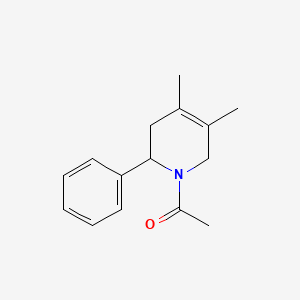
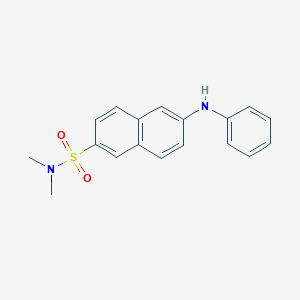
![1,2,3,5,6-Pentamethyl-2,3-dihydro-1H-imidazo[4,5-b]pyrazin-1-ium benzenesulfonate](/img/structure/B14567479.png)

